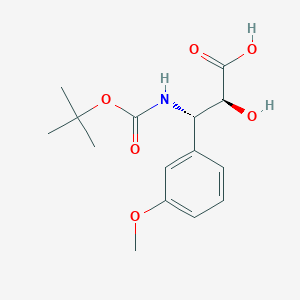

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid

Description

The compound (2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid is a chiral β-hydroxy-α-amino acid derivative featuring a Boc-protected amino group, a hydroxyl group at the 2-position, and a 3-methoxyphenyl substituent. Its stereochemistry (2S,3S) is critical for biological interactions, particularly in medicinal chemistry applications such as protease inhibition or as a building block for peptide synthesis. The Boc group enhances stability during synthetic processes, while the 3-methoxy substituent modulates electronic and steric properties, influencing solubility and target binding .

Properties

IUPAC Name |

(2S,3S)-2-hydroxy-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-11(12(17)13(18)19)9-6-5-7-10(8-9)21-4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDMMKYSHSMJOY-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)OC)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)OC)[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376174 | |

| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959578-42-8 | |

| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid, commonly referred to by its CAS number 59937-41-6, is a compound of interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacokinetics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H19NO5, with a molecular weight of 281.30 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific biological activities of this compound are still under investigation; however, insights can be drawn from related compounds.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways. For instance, some β-amino acids exhibit inhibitory activity against histone deacetylases (HDACs), which are crucial for regulating gene expression and cellular functions .

- Anti-inflammatory Effects : Compounds that mimic the structure of this compound may also exert anti-inflammatory effects through the modulation of cytokine production and inhibition of inflammatory pathways.

Case Studies and Research Findings

- HDAC Inhibition : A comparative study on structurally related β-amino acids indicated that modifications in stereochemistry significantly affect their potency as HDAC inhibitors. The findings suggested that the presence of specific functional groups could enhance biological activity .

- Neuroprotective Potential : Research has highlighted the neuroprotective properties of similar compounds in models of oxidative stress. These studies suggest that such compounds may mitigate neuronal damage through antioxidant mechanisms.

Data Table: Comparison of Biological Activities

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Aromatic Ring

- Compound 1: (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid (CAS 959574-10-8) Structure: Replaces 3-methoxyphenyl with o-tolyl (2-methylphenyl). The ortho-methyl group introduces steric hindrance, which may affect binding to flat enzymatic pockets .

- Compound 2: (2S,3S)-2-tert-butoxycarbonylamino-3-hydroxy-3-phenylpropanoic acid (CAS 32926-36-6) Structure: Lacks the methoxy group on the phenyl ring.

- Compound 3: (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS 1217649-15-4) Structure: Substitutes methoxy with fluorine. Impact: Fluorine’s electronegativity enhances metabolic stability but decreases polarity, altering pharmacokinetic profiles .

Positional Isomerism

- Compound 4: 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid (CAS 141895-35-4) Structure: Methoxy group at the para position. Impact: Para substitution allows better π-π stacking with aromatic residues in proteins compared to meta, as seen in proteasome inhibitor KZR-616 synthesis .

Physicochemical Properties

Key Observations :

- The 3-methoxy derivative has the highest molecular weight and LogP due to the oxygen atom.

- All analogues share similar polar surface areas (PSA), suggesting comparable solubility in polar solvents.

Q & A

Q. Q1. What are the standard synthetic routes for synthesizing (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid?

Methodological Answer: The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of an amino group followed by stereoselective hydroxylation. A common approach involves:

Boc Protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or acetonitrile) with a base like pyridine (see analogous procedures in ).

Hydroxylation : Stereochemical control is achieved using chiral catalysts or enzymatic methods. For example, LiOH in THF/water mixtures can hydrolyze intermediates while retaining stereochemistry .

Workup : Acidification (pH ~6) and extraction with ethyl acetate yield the crude product, which is purified via preparative HPLC or recrystallization .

Advanced Stereochemical Challenges

Q. Q2. How can researchers address enantiomeric impurities in the synthesis of this compound?

Methodological Answer: Enantiomeric impurities arise from incomplete stereochemical control during hydroxylation or Boc protection. Strategies include:

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC, as demonstrated in the purification of related Boc-protected amino acids .

- Catalytic Asymmetric Synthesis : Employ Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution (HKR) to enhance enantiomeric excess (ee). Evidence from similar compounds (e.g., ’s stereospecific SMILES) supports chiral pool strategies .

- Crystallization-Induced Diastereomer Resolution : Convert the compound to a diastereomeric salt (e.g., with L-tartaric acid) for selective crystallization .

Analytical Validation

Q. Q3. What analytical techniques are recommended to confirm the compound’s stereochemical purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (with DEPT-135) verify stereochemistry via coupling constants (e.g., vicinal protons at C2 and C3) and NOE correlations .

- Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers, with UV detection at 254 nm for aromatic moieties .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₅H₂₁NO₆: calc. 312.1445, observed 312.1442) .

Stability and Storage

Q. Q4. What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer:

- Moisture Sensitivity : The Boc group is prone to hydrolysis. Store under inert gas (argon) in sealed containers with desiccants (silica gel) .

- Temperature : Long-term stability is maintained at –20°C. Avoid freeze-thaw cycles to prevent aggregation .

- Solubility : Prepare stock solutions in DMSO or THF (dry) and aliquot to minimize repeated exposure to air .

Advanced Applications in Drug Discovery

Q. Q5. How is this compound used as a building block in peptidomimetic drug design?

Methodological Answer: The Boc-protected amino acid serves as a precursor for:

- Peptide Coupling : Activate the carboxylic acid with HOBt/DCC or EDCI for solid-phase peptide synthesis (SPPS) .

- Pharmacokinetic Optimization : The 3-methoxyphenyl group enhances lipophilicity (LogP ~1.8), improving membrane permeability in prodrugs .

- Targeted Delivery : Conjugation to PEGylated carriers via the hydroxyl group (e.g., ester linkages) for controlled release .

Troubleshooting Contradictory Bioactivity Data

Q. Q6. How to resolve discrepancies in reported biological activity across studies?

Methodological Answer: Contradictions may stem from:

- Impurity Profiles : Quantify residual solvents (e.g., acetonitrile via GC-MS) or enantiomers (via chiral HPLC) .

- Assay Conditions : Validate activity under standardized pH (7.4) and temperature (37°C). For example, highlights pH-dependent solubility (6.9 mg/mL at pH 7) affecting bioavailability .

- Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., de-Boc metabolites) in cell-based assays .

Computational Modeling

Q. Q7. What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., serine proteases) to model hydrogen bonding between the hydroxyl group and catalytic triads .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water (TIP3P model) to assess stability of the 3-methoxyphenyl moiety in hydrophobic pockets .

- ADMET Prediction : SwissADME estimates properties like GI absorption (high) and CYP inhibition (low), critical for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.